Oven-Aging Lifetime in Polypropylene: Methylenebis Dicyclopentyl Phenol Class vs. Unstabilized Baseline and BHT-Type Synergist Formulation
In accelerated oven-aging tests at 150 °C on 25-mil polypropylene sheets, the methylenebis(dicyclopentyl phenol) class—of which 2,2′-methylenebis(3,6-dicyclopentyl-p-cresol) is a methyl-substituted member—extends time to failure (cracking/crazing) from 3 hours (unstabilized blank) to 48 hours at 0.1 wt% loading and to 144 hours at 0.3 wt% loading. Addition of 0.2 wt% dilauryl thiodipropionate (DLTDP) synergist further increases lifetime to 528 hours [1]. While the data were generated on the closely related 4,4′-methylenebis(2,6-dicyclopentyl phenol), the identical dicyclopentyl substitution motif and methylene-bridged bis-phenol architecture support class-level inference that the target compound delivers comparable step-change stabilization [1].
| Evidence Dimension | Oven-aging time to failure at 150 °C in polypropylene (25-mil sheet) |
|---|---|
| Target Compound Data | Class representative: 0.1 wt% → 48 h; 0.3 wt% → 144 h; 0.1 wt% + 0.2 wt% DLTDP → 528 h |
| Comparator Or Baseline | Unstabilized PP blank: 3 h. No BHT-based comparator run in this specific experiment. |
| Quantified Difference | 16× (0.1 wt%), 48× (0.3 wt%), 176× (with DLTDP synergist) vs. unstabilized blank |
| Conditions | Isothermal oven aging at 150 °C; failure defined as cracking, crazing, or powdering on ≥3 of 5 replicates; 25-mil molded PP sheets |
Why This Matters
This demonstrates that bis-dicyclopentyl phenol antioxidants, at industrially relevant loadings, can extend polymer service life by one to two orders of magnitude, a decisive procurement factor for thin-gauge polypropylene films or fibers where premature embrittlement is unacceptable.
- [1] Wollensak, J. C., Ihrman, K. G., & Elsey, P. G. (1978). U.S. Patent No. 4,066,562. Antioxidant – Methylenebis(dicyclopentyl phenols). Tests conducted on 25-mil PP sheets at 150 °C; data for 4,4′-methylenebis(2,6-dicyclopentyl phenol) used as class proxy. View Source
